molecular formula C8H5FN4O2S B8342502 5-(3-Fluoro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine

5-(3-Fluoro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B8342502
M. Wt: 240.22 g/mol
InChI Key: QQIFRRDDUJTJLU-UHFFFAOYSA-N
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Patent
US07919504B2

Procedure details

1-(3-Fluoro-4-nitrobenzoyl)thiosemicarbazide (6.6 g, 26 mmol) was dissolved in 30 mL concentrated sulfuric acid and stirred at room temperature for 3 hours. The reaction mixture was poured into a mixture of 40 mL 33% aqueous ammonia and 200 mL ice with stirring. The resulting solution was adjusted to pH 8 with an additional amount of the ammonia solution. An orange solid formed during the process. The product was obtained as a yellow solid after filtering, washing with water, and drying in a vacuum for 24 hours at 50° C. LCMS (API-ES) m/z (%): 241.1 (100%, M++H); 1H NMR (400 MHz, DMSO-d6) δ ppm 7.80 (bs, 3H) 7.93 (d, J=12.32 Hz, 1H) 8.22 (t, J=8.12 Hz, 1H).
Name
1-(3-Fluoro-4-nitrobenzoyl)thiosemicarbazide
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:12]=[CH:13][C:14]=1[N+:15]([O-:17])=[O:16])[C:5]([NH:7][NH:8][C:9]([NH2:11])=[S:10])=O.N>S(=O)(=O)(O)O>[F:1][C:2]1[CH:3]=[C:4]([C:5]2[S:10][C:9]([NH2:11])=[N:8][N:7]=2)[CH:12]=[CH:13][C:14]=1[N+:15]([O-:17])=[O:16]

Inputs

Step One
Name
1-(3-Fluoro-4-nitrobenzoyl)thiosemicarbazide
Quantity
6.6 g
Type
reactant
Smiles
FC=1C=C(C(=O)NNC(=S)N)C=CC1[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
N
Name
ice
Quantity
200 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
An orange solid formed during the process
CUSTOM
Type
CUSTOM
Details
The product was obtained as a yellow solid
FILTRATION
Type
FILTRATION
Details
after filtering
WASH
Type
WASH
Details
washing with water
CUSTOM
Type
CUSTOM
Details
drying in a vacuum for 24 hours at 50° C
Duration
24 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])C1=NN=C(S1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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